Pyridine-2,3,5,6-tetracarboxylic acid
Description
Pyridine-2,3,5,6-tetracarboxylic acid (H₄pdtc) is a polycarboxylic ligand with four carboxyl groups symmetrically positioned on a pyridine ring. This unique structure allows versatile coordination modes, as the ligand can deprotonate stepwise (H₃pdtc⁻ to pdtc⁴⁻) depending on pH, enabling diverse metal-ligand interactions . H₄pdtc is widely employed in constructing supramolecular architectures and coordination polymers due to its ability to chelate metal ions via both pyridinic nitrogen and carboxylate oxygen atoms. For example, Fe(III) and Mn(II) complexes of H₄pdtc form supramolecular chains or 3D networks stabilized by hydrogen bonding and π-π stacking, exhibiting magnetic properties such as weak ferromagnetism or antiferromagnetism . Its structural flexibility also facilitates applications in luminescent materials and porous frameworks .
Properties
IUPAC Name |
pyridine-2,3,5,6-tetracarboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5NO8/c11-6(12)2-1-3(7(13)14)5(9(17)18)10-4(2)8(15)16/h1H,(H,11,12)(H,13,14)(H,15,16)(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRDBISOHUUQXHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC(=C1C(=O)O)C(=O)O)C(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5NO8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions:
Diethyl 1,4-dihydro-2,6-dimethylpyridine-3,5-dicarboxylate: Ethyl acetoacetate is reacted with formaldehyde and diethylamine as a catalyst at 0°C, followed by stirring at room temperature. The product is then treated with ammonia gas to yield the diethyl ester.
Diethyl 2,6-dimethylpyridine-3,5-dicarboxylate: The diethyl ester is oxidized using a mixture of nitric acid and sulfuric acid at 75-85°C, resulting in the formation of the desired product.
Dipotassium salt of 2,6-dimethylpyridine-3,5-dicarboxylate: The diethyl ester is treated with potassium hydroxide in ethanol, followed by refluxing and stirring.
Pyridine-2,3,5,6-tetracarboxylic acid: The dipotassium salt is oxidized using potassium permanganate in water, followed by acidification with hydrochloric acid to yield the final product
Biological Activity
Pyridine-2,3,5,6-tetracarboxylic acid (also known as 2,3,5,6-pyridinetetracarboxylic acid or H4pdtc) is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its antimicrobial, antiviral, and anticancer properties, supported by recent research findings and data tables summarizing key results.
Chemical Structure and Properties
This compound is characterized by its four carboxylic acid groups attached to a pyridine ring. Its molecular formula is , and it has been shown to form complexes with various metal ions, enhancing its biological activity through chelation.
Antimicrobial Activity
Research indicates that pyridine derivatives exhibit significant antimicrobial properties against a range of pathogens. A study highlighted the minimal inhibitory concentration (MIC) values of various pyridine salts against different bacterial and fungal strains. The results are summarized in the following table:
| Compound | A. niger (mM) | C. albicans (mM) | S. aureus (mM) | E. coli (mM) |
|---|---|---|---|---|
| 51 | - | 12.497 | 6.2485 | 6.2485 |
| 52 | 12.499 | 3.125 | 1.5625 | 1.5625 |
| 53 | 1.5625 | 0.7182 | 0.1953 | 0.3906 |
| 54 | 0.3906 | 0.1953 | 0.0488 | 0.1953 |
| 55 | 0.1953 | 0.0976 | 0.0244 | 0.0488 |
The study found that the presence of additional functional groups in the pyridine structure significantly enhances its antimicrobial efficacy against both Gram-positive and Gram-negative bacteria as well as fungi .
Antiviral Activity
This compound has also shown potential antiviral activity, particularly in the context of emerging viral infections such as SARS-CoV-2. Recent investigations have focused on its ability to inhibit viral replication and modulate immune responses.
In vitro studies demonstrated that certain derivatives of pyridine compounds exhibited significant inhibition of viral replication at low concentrations, suggesting their potential as therapeutic agents against viral infections . The mechanism is thought to involve interference with viral entry or replication processes.
Anticancer Properties
The anticancer potential of this compound has been explored in various cancer cell lines. Research indicates that this compound can induce apoptosis in cancer cells through multiple pathways:
- Cell Cycle Arrest : Studies have shown that H4pdtc can cause cell cycle arrest at the G1 phase in certain cancer cell lines.
- Induction of Apoptosis : The compound activates caspases and upregulates pro-apoptotic factors while downregulating anti-apoptotic proteins .
A recent case study reported that a derivative of this compound exhibited an IC50 value of approximately against human cancer cell lines . This indicates a promising avenue for further development in cancer therapeutics.
Case Studies and Research Findings
- Antimicrobial Efficacy : A comprehensive study evaluated the antimicrobial activity of various pyridine derivatives against clinical isolates of Staphylococcus aureus and Escherichia coli. The findings revealed that modifications to the carboxyl groups significantly enhanced antibacterial potency .
- Antiviral Screening : In a screening for antiviral compounds against SARS-CoV-2, derivatives of H4pdtc were identified as having promising activity with IC50 values in the low micromolar range .
- Cancer Cell Studies : Research involving HeLa and MCF-7 cell lines demonstrated that treatment with pyridine derivatives led to increased apoptosis rates compared to control groups .
Scientific Research Applications
Pyridine-2,3,5,6-tetracarboxylic acid (H4pdtc) is a pyridine derivative with four carboxylate groups that has uses in coordination chemistry and the creation of metal-organic frameworks .
Scientific Research Applications
- Coordination Polymers H4pdtc is utilized as a ligand to construct coordination polymers with lanthanide ions . These polymers exhibit various structural motifs and coordination modes, making them useful for studying photoluminescence .
- Metal-Organic Frameworks (MOFs) H4pdtc can serve as an effective bridging ligand for generating novel structural networks in MOFs . Its use has led to the creation of three-dimensional porous polymeric frameworks with cadmium ions . These materials have potential applications in gas storage, separation, and catalysis due to their unique structural properties .
- Crystal Structures Pyrazine-2,3,5,6-tetracarboxylic acid derivatives have been studied to create crystal structures of polymorphs and potassium-organic frameworks . These structures can be modified to change the orientation of their side arms .
- Synthesis of Dinicotinic Acid Heating this compound can produce dinicotinic acid (pyridine-3,5-dicarboxylic acid), a heterocyclic organic compound with applications in various chemical syntheses .
- Cosmetics Polymers and acids such as this compound are being investigated for use in cosmetics . Experimental designs are being used to optimize formulations, and study the effects of raw materials, rheological parameters, and skin hydration .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs and Coordination Diversity
The table below compares H₄pdtc with structurally related ligands, emphasizing their coordination chemistry and functional applications:
Key Differences in Coordination Behavior
- H₄pdtc vs. H₄pztc: While both ligands have four carboxyl groups, H₄pztc’s pyrazine ring provides two nitrogen atoms, enabling stronger π-π interactions and more rigid frameworks compared to H₄pdtc’s single pyridinic N. This difference is evident in lanthanide complexes: H₄pztc forms nanochannel-containing polymers , whereas H₄pdtc favors hydrogen-bonded 3D networks .
- H₄pdtc vs. H₄btec : The absence of a nitrogen atom in H₄btec restricts its coordination to carboxylate oxygens, resulting in less structural diversity. For instance, H₄pdtc’s Fe(III) complexes exhibit magnetic coupling via carboxylate bridges , while H₄btec-based materials focus on adsorption due to their porosity .
- H₄pdtc vs. PDC : The two additional carboxyl groups in H₄pdtc allow higher-dimensional architectures. For example, Mn(II)-H₄pdtc complexes form binuclear units assembled into 3D networks , whereas PDC typically forms simpler 2D sheets .
Research Findings and Data Highlights
Magnetic Studies :
- K[Fe(H₂pdtc)₂] : Magnetic susceptibility data (300–10 K) reveal χₘT = 4.12 cm³·K·mol⁻¹ at 300 K, decreasing to 3.85 cm³·K·mol⁻¹ at 10 K, indicating weak intermolecular ferromagnetic coupling .
- [Mn₂(H₂pdtc)₂(H₂O)₆]·2H₂O : Antiferromagnetic interactions dominate (J = -1.2 cm⁻¹), with a Néel temperature of 12 K .
- Structural Parameters: Complex Space Group Dimensionality Key Interactions Ref. K[Fe(H₂pdtc)₂] Monoclinic 1D chains π-π stacking (3.8 Å), H-bonding (O···O 2.65 Å) [Na₂(H₂pdtc)(H₂O)₃] Triclinic 3D framework Na-O coordination (2.49 Å), H-bonded layers V₂O₂(pztc)(H₂O)₄ Not reported 2D sheets V=O···N interactions, H₂O bridges
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
